molecular formula C13H11NO4S2 B2408161 5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid CAS No. 1428113-69-2

5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid

Cat. No. B2408161
CAS RN: 1428113-69-2
M. Wt: 309.35
InChI Key: WVQYOCNJZAMHBH-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of various functional groups, such as sulfonylamino and carboxylic acid, can significantly influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

Thiophene undergoes various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The reactivity and selectivity of these reactions can be influenced by the presence of different functional groups in the molecule .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the presence of different functional groups. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions in the field of thiophene derivatives involve the development of new synthesis methods and the exploration of their potential applications in various fields, such as medicinal chemistry, material science, and organic electronics .

properties

IUPAC Name

5-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c15-13(16)11-8-12(19-9-11)14-20(17,18)7-6-10-4-2-1-3-5-10/h1-9,14H,(H,15,16)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYOCNJZAMHBH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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